2-ethyl-N-(4-methoxybenzyl)butanamide
Description
2-Ethyl-N-(4-methoxybenzyl)butanamide is a synthetic organic compound belonging to the class of substituted butanamides. Structurally, it consists of a butanamide backbone with an ethyl group at the second carbon and a 4-methoxybenzyl group attached via the amide nitrogen.
Synthesis of this compound likely follows methods analogous to those described for related butanamides, such as reacting 4-methoxybenzyl bromide with a pre-formed butanamide precursor under basic conditions, followed by purification via silica gel chromatography . Physical properties inferred from similar compounds include a molecular formula of C₁₄H₂₁NO₂ (calculated molecular weight: ~235.34 g/mol) and a solid appearance (likely a white powder, as observed in structurally related amides) .
Properties
IUPAC Name |
2-ethyl-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12(5-2)14(16)15-10-11-6-8-13(17-3)9-7-11/h6-9,12H,4-5,10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDONQOCCHHZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-methoxybenzyl)butanamide can be achieved through a multi-step process. One common method involves the alkylation of butanamide with 2-ethylbromide to form 2-ethylbutanamide. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-N-(4-methoxybenzyl)butanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-methoxybenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-ethyl-N-(4-methoxybenzyl)butylamine.
Substitution: 4-nitro-2-ethyl-N-(4-methoxybenzyl)butanamide or 4-bromo-2-ethyl-N-(4-methoxybenzyl)butanamide.
Scientific Research Applications
2-ethyl-N-(4-methoxybenzyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-methoxybenzyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound enhances solubility in polar solvents compared to the nitro-substituted analog (), which is more reactive due to the electron-withdrawing nitro group .
- Lipophilicity : The 4-methylbenzyl analog () exhibits higher lipophilicity (logP ~3.2 estimated) than the methoxy derivative (logP ~2.8), impacting membrane permeability in biological systems .
- Steric Effects : Bulky substituents, such as the piperidinyl group in 4-methoxybutyrylfentanyl, limit conformational flexibility compared to the simpler benzyl groups in other butanamides .
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